molecular formula C13H17NO3 B7483828 2-(3-Methoxyphenyl)-1-(morpholin-4-yl)ethan-1-one

2-(3-Methoxyphenyl)-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B7483828
M. Wt: 235.28 g/mol
InChI Key: HGLHXBSFVHDSBR-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-1-(morpholin-4-yl)ethan-1-one is an organic compound that features a methoxyphenyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-1-(morpholin-4-yl)ethan-1-one typically involves the reaction of 3-methoxybenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems can provide a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-1-(morpholin-4-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-methoxybenzoic acid or 3-methoxybenzaldehyde.

    Reduction: Formation of 2-(3-methoxyphenyl)-1-(morpholin-4-yl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methoxyphenyl)-1-(morpholin-4-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxyphenyl)-1-(piperidin-4-yl)ethan-1-one: Similar structure but with a piperidine ring instead of a morpholine ring.

    2-(3-Methoxyphenyl)-1-(pyrrolidin-4-yl)ethan-1-one: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

2-(3-Methoxyphenyl)-1-(morpholin-4-yl)ethan-1-one is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability compared to similar compounds with different heterocyclic rings. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3-methoxyphenyl)-1-morpholin-4-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-12-4-2-3-11(9-12)10-13(15)14-5-7-17-8-6-14/h2-4,9H,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLHXBSFVHDSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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